Cas no 1772-29-8 (4-(piperidin-3-yl)butan-1-amine)

4-(Piperidin-3-yl)butan-1-amine is a versatile amine compound featuring a piperidine ring linked to a butylamine chain, offering a unique structural motif for pharmaceutical and chemical synthesis. Its bifunctional nature, combining a secondary amine (piperidine) and a primary amine (butylamine), makes it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules and receptor-targeting ligands. The compound’s flexibility allows for further derivatization, enabling applications in drug discovery, such as the synthesis of kinase inhibitors or CNS-active compounds. Its well-defined structure and reactivity profile enhance its utility in scaffold diversification and fine chemical production.
4-(piperidin-3-yl)butan-1-amine structure
1772-29-8 structure
Product Name:4-(piperidin-3-yl)butan-1-amine
CAS No:1772-29-8
MF:C9H20N2
MW:156.268502235413
MDL:MFCD00191725
CID:95644
PubChem ID:458603
Update Time:2025-10-30

4-(piperidin-3-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinebutanamine
    • 4-piperidin-3-ylbutan-1-amine
    • 4-(piperidin-3-yl)butan-1-amine
    • EN300-23017473
    • SCHEMBL197822
    • DTXSID50332540
    • 1772-29-8
    • DTXCID40283633
    • MDL: MFCD00191725
    • Inchi: 1S/C9H20N2/c10-6-2-1-4-9-5-3-7-11-8-9/h9,11H,1-8,10H2
    • InChI Key: HVCYXOVITCKDCK-UHFFFAOYSA-N
    • SMILES: N1CCCC(C1)CCCCN

Computed Properties

  • Exact Mass: 156.162648646g/mol
  • Monoisotopic Mass: 156.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 93.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38Ų

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Additional information on 4-(piperidin-3-yl)butan-1-amine

Recent Advances in the Study of 4-(piperidin-3-yl)butan-1-amine (CAS: 1772-29-8) and Its Applications in Chemical Biology and Medicine

The compound 4-(piperidin-3-yl)butan-1-amine (CAS: 1772-29-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the structural uniqueness of 4-(piperidin-3-yl)butan-1-amine, which features a piperidine ring linked to a butylamine side chain. This configuration allows for interactions with various biological targets, including G protein-coupled receptors (GPCRs) and neurotransmitter transporters. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for sigma-1 and sigma-2 receptors, suggesting potential applications in neuropathic pain management and oncology.

In terms of synthetic approaches, novel methodologies have been developed to improve the yield and purity of 4-(piperidin-3-yl)butan-1-amine. A recent paper in Organic Letters (2024) described a catalytic asymmetric synthesis route using chiral palladium complexes, achieving enantiomeric excess of >95%. This advancement is particularly significant for the production of stereospecific derivatives with enhanced biological activity and reduced off-target effects.

Pharmacological investigations have revealed promising results for 4-(piperidin-3-yl)butan-1-amine analogs in various disease models. Preclinical studies conducted by researchers at the National Institutes of Health (2024) showed that certain fluorinated derivatives of this compound demonstrate potent anti-inflammatory activity through modulation of the NF-κB pathway, with IC50 values in the low micromolar range. These findings position the compound as a potential lead for developing new treatments for chronic inflammatory disorders.

The compound's potential in central nervous system (CNS) drug development has also been explored. A 2024 study in ACS Chemical Neuroscience reported that 4-(piperidin-3-yl)butan-1-amine derivatives can cross the blood-brain barrier efficiently and show selective binding to dopamine D3 receptors. This property makes them attractive candidates for developing novel antipsychotic medications with improved side effect profiles compared to current therapeutics.

From a safety perspective, recent toxicological assessments of 4-(piperidin-3-yl)butan-1-amine and its derivatives have provided valuable data for future clinical translation. A comprehensive study published in Toxicology and Applied Pharmacology (2023) evaluated the compound's pharmacokinetic properties and demonstrated favorable metabolic stability in human liver microsomes, with minimal cytochrome P450 inhibition. These characteristics suggest a reduced likelihood of drug-drug interactions in potential clinical applications.

Looking forward, the versatility of 4-(piperidin-3-yl)butan-1-amine as a chemical scaffold continues to inspire new research directions. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, targeting indications ranging from neurodegenerative diseases to cancer immunotherapy. The ongoing optimization of its physicochemical properties and target selectivity promises to yield even more potent and specific therapeutic agents in the coming years.

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